Product packaging for Benzo[c][1,2,5]thiadiazole-4-carbonitrile(Cat. No.:CAS No. 54554-45-9)

Benzo[c][1,2,5]thiadiazole-4-carbonitrile

Cat. No.: B1626434
CAS No.: 54554-45-9
M. Wt: 161.19 g/mol
InChI Key: IYIREDJNNOUDAP-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H3N3S and its molecular weight is 161.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3N3S B1626434 Benzo[c][1,2,5]thiadiazole-4-carbonitrile CAS No. 54554-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIREDJNNOUDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480014
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-45-9
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Benzothiadiazole and Its Derivatives As Electron Accepting Heterocycles

The 2,1,3-benzothiadiazole (B189464) (BT) scaffold is a cornerstone in the design of advanced organic electronic materials. polyu.edu.hk Its inherent electron-deficient nature makes it a powerful electron-accepting unit. polyu.edu.hkrsc.org This characteristic is crucial for creating donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic devices. rsc.org The strong electron-accepting properties of the BT core help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. nih.gov This modulation of frontier molecular orbitals is a key strategy for tuning the band gap and, consequently, the electronic and optical properties of the material. nih.govresearchgate.net

Derivatives of benzothiadiazole have been extensively incorporated into a wide array of functional materials, including:

Organic Photovoltaics (OPVs) polyu.edu.hkrsc.org

Organic Field-Effect Transistors (OFETs) polyu.edu.hkrsc.org

Organic Light-Emitting Diodes (OLEDs) researchgate.netpolyu.edu.hk

Dye-Sensitized Solar Cells (DSSCs) researchgate.netpolyu.edu.hk

Fluorescent probes for bioimaging sci-hub.se

The versatility of the BT unit is further enhanced by its rigid, planar structure, which facilitates strong intermolecular π-π stacking, essential for efficient charge transport. polyu.edu.hk Researchers have developed numerous BT-based derivatives with additional electron-withdrawing groups to further enhance their electron-accepting capabilities and expand their π-conjugated systems, thereby improving their optoelectronic performance. polyu.edu.hk The strategic functionalization of the 4 and 7 positions of the benzothiadiazole ring is a common approach to fine-tune these properties. nih.govsci-hub.se

Importance of Cyano Functionality in Optoelectronic Building Blocks

The cyano (CN) group is a small yet powerful functional group in the design of optoelectronic materials. rsc.org Its strong electron-withdrawing character, a result of both inductive (-I) and mesomeric (-M) effects, significantly influences the electronic structure of a π-conjugated molecule. rsc.org

Key contributions of the cyano functionality include:

LUMO Energy Level Reduction : The primary role of the CN group is to lower the LUMO energy level of a molecule, often without significantly affecting the Highest Occupied Molecular Orbital (HOMO). rsc.org This allows for precise tuning of the HOMO-LUMO gap. rsc.org

Intramolecular Charge Transfer (ICT) : When attached to a π-conjugated system that also contains an electron-donating group, the CN group promotes ICT, which is fundamental to the function of many optoelectronic materials. rsc.orgnih.gov

Enhanced Molecular Polarization : The linear structure and strong dipole moment of the CN group contribute to increased molecular polarization. rsc.orgresearchgate.net

Improved Photophysical Properties : The presence of cyano groups can lead to red-shifted absorption spectra, intense and narrow luminescence, and tuned fluorescence wavelengths. rsc.orgnih.gov

Versatility in Synthesis : The cyano group can be introduced into aromatic systems through various methods, such as the cyanation of bromo-substituted precursors using reagents like copper(I) cyanide or zinc cyanide. researchgate.netmdpi.com

Cyano-functionalized compounds are widely used as active layers in organic solar cells and light-emitting diodes, and also find applications in nonlinear optics and as fluorescent probes. rsc.org The substitution of hydrogen with cyano groups is recognized as an effective strategy for improving the efficiency of solar cell materials. mrs-k.or.kr

Advanced Materials Applications Utilizing Benzo C 1 2 3 Thiadiazole 4 Carbonitrile Derivatives

Organic Photovoltaic Devices (OPVs)

Derivatives of benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole are integral to the design of organic photosensitizers and acceptors in next-generation solar cells due to their strong electron-withdrawing characteristics, which facilitate efficient charge separation and transfer.

The Donor-Acceptor-Donor (D-A-A) motif is a well-established strategy in the design of metal-free organic dyes for DSSCs. In this architecture, the benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole unit typically serves as the primary electron acceptor (A), flanked by electron-donating moieties (D). The 4-carbonitrile group often functions as an auxiliary acceptor and an anchoring group to the semiconductor surface (e.g., TiO₂). This structure has been investigated for various photovoltaic applications, including DSSCs. mdpi.com

Research into benzothiadiazole-based organic dyes has yielded significant performance in DSSCs. Five different dyes incorporating the BTZ core demonstrated power conversion efficiencies (PCEs) ranging from 7.0% to 9.8% with a standard iodine-based liquid electrolyte. rsc.org By employing a co-sensitization approach, which involves using a "cocktail" of two of these dyes, the PCE was further enhanced to 10.9%. rsc.org This improvement was attributed to broader light absorption and better passivation of the TiO₂ surface. rsc.org

Comparative studies have also highlighted the effectiveness of the symmetric benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole core. For instance, the KEA321 dye, which uses an asymmetric benzo[d][1,2,3]thiadiazole core, achieved a PCE of 5.17%. This was noted as being superior to its symmetric benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-based counterparts, WS-2 and MAX114, which recorded efficiencies of 5.07% and 4.90%, respectively, indicating that subtle structural isomerism significantly impacts photovoltaic performance. nih.gov

Photovoltaic Performance of Benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-based Dyes in DSSCs
Dye/SystemArchitecturePower Conversion Efficiency (PCE)Reference
BTZ-based Dyes (Range)D-A7.0% - 9.8% rsc.org
BTZ Dyes (Co-sensitization)D-A Cocktail10.9% rsc.org
WS-2Symmetric D-A-π-A5.07% nih.gov
MAX114Symmetric D-A-π-A4.90% nih.gov

Optimizing the Frontier Molecular Orbital (FMO) energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for efficient organic solar cells. The benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-4-carbonitrile moiety serves as a powerful building block for this purpose.

A key design principle involves pairing the BTZ acceptor with suitable donor units to tune the HOMO-LUMO gap. A modular approach combining a benzo[1,2-b:4,5-b']dithiophene (BDT) donor with a benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole (BT) acceptor within the same linear building block was shown to significantly reduce the HOMO-LUMO energy gap by approximately 0.45 eV. chemrxiv.org This intramolecular donor-acceptor arrangement enhances light absorption and tunes the material's optoelectronic properties. chemrxiv.org

Organic Light-Emitting Diodes (OLEDs) and Near-Infrared (NIR) Emitters

The strong intramolecular charge-transfer (ICT) characteristics of benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-4-carbonitrile derivatives make them excellent candidates for emitters in OLEDs, particularly in the deep-red and near-infrared (NIR) regions.

A derivative, (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile, was synthesized and shown to exhibit bright NIR fluorescence with an emission maximum (λem) at 729 nm. mdpi.com This compound possesses a large Stokes shift of 228 nm, which helps to reduce fluorescence quenching in the solid state, making it a promising candidate for NIR OLED applications. mdpi.com

To enhance device performance, other derivatives have been engineered. A series of three emitters based on a 5,6-difluorobenzo[c][1,2,5]thiadiazole (B1428432) (BTDF) acceptor and a triphenylamine (B166846) donor were developed. frontiersin.org These materials feature a hybridized local and charge-transfer (HLCT) state, which may allow for an exciton (B1674681) utilization exceeding the 25% limit of traditional fluorescent materials. frontiersin.org Doped OLEDs using these emitters achieved a high maximum external quantum efficiency (EQE) of 5.75% with deep-red emission. frontiersin.org Remarkably, non-doped devices produced NIR emission, reaching a maximum EQE of 1.44% with CIE coordinates of (0.71, 0.29), among the highest reported for fluorescent NIR OLEDs. frontiersin.org

Performance of Benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-based NIR Emitters in OLEDs
Emitter MaterialDevice TypeMax. Emission (λem)Max. External Quantum Efficiency (EQE)CIE CoordinatesReference
(E)-7-(4-(diphenylamino)styryl)benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole-4-carbonitrile-729 nmN/AN/A mdpi.com
BTDF-TtTPADopedDeep-Red5.75%N/A frontiersin.org
BTDF-TtTPANon-doped690 nm1.44%(0.71, 0.29) frontiersin.org

Functional Materials for Catalysis and Sensing

The robust and photochemically active nature of the benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole core allows for its incorporation into stable polymeric structures for applications in photocatalysis.

Photosensitizers based on the benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole (BTZ) group have been successfully incorporated into Polymers of Intrinsic Microporosity (PIMs) via a copolymerization strategy. rsc.orghw.ac.uk This method allows for up to 5% BTZ loading without compromising the inherent microporosity or processability of the polymer. rsc.orghw.ac.uk These BTZ-doped PIMs function as effective visible-light photosensitizers for generating singlet oxygen from atmospheric oxygen. rsc.org

A key advantage of this approach is the ability to create heterogeneous catalysts that prevent leaching of the photosensitizer. hw.ac.uk The solution-processable nature of these PIMs allows them to be easily deposited onto supports, such as glass beads, which can then be packed into a column reactor for use in continuous flow photochemistry. rsc.orgvapourtec.com This immobilization facilitates catalyst recycling and makes the process more suitable for industrial applications. hw.ac.ukresearchgate.net

Covalent Organic Frameworks (COFs), a subset of CPFs, are crystalline porous materials that have emerged as highly effective photocatalysts. By incorporating benzo[c] rsc.orgmdpi.comvapourtec.comthiadiazole as an electron-accepting unit into the framework, materials with significant light absorption and excellent chemical stability can be designed for visible-light-driven hydrogen evolution. rsc.org

Photocatalytic Hydrogen Evolution Rates for Benzothiadiazole-based COFs
COF MaterialLinkage TypeHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)Light ConditionsReference
HIAM-0001sp² Carbon1410Visible (λ > 420 nm) rsc.org
HIAM-0004sp² Carbon1526Visible (λ > 420 nm) rsc.org
BTD-based COFImineHigh PerformanceVisible rsc.org

Covalent Triazine Frameworks (CTFs) in Sensing Applications

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability and tunable properties. mdpi.comresearchgate.net By incorporating electron-deficient building blocks, such as derivatives of benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole, CTFs can be engineered into highly effective fluorescent sensors.

A notable example involves the use of the electron-deficient monomer 4,4′-(benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4,7-diyl)dibenzaldehyde (BTDD) to construct fluorescent ultrathin CTF nanosheets. rsc.org When the BTDD monomer is isolated within the 2D framework of the CTF, it exhibits a significantly higher fluorescence quantum yield compared to its aggregated state. rsc.org This enhanced emission makes the resulting nanosheet, F-CTF-3, an ideal platform for sensing electron-rich molecules. rsc.org

Research has demonstrated that the F-CTF-3 nanosheet is a highly sensitive and selective sensor for primary aromatic amines (PAAs), a class of toxic organic pollutants. rsc.org The sensing mechanism relies on fluorescence quenching upon interaction with PAA molecules. rsc.org This platform shows remarkable selectivity for PAAs over other types of amines, including aliphatic, heterocyclic, secondary, and tertiary aromatic amines. rsc.org The reported detection limits are exceptionally low, reaching 11.7 nM for phenylamine (PA) and 1.47 nM for p-phenylenediamine (B122844) (PDA), surpassing previously reported fluorescent sensors for these analytes. rsc.org

Table 1: Performance of Benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-Based CTF Sensor

Framework Monomer Unit Target Analyte Detection Limit (nM) Sensing Mechanism
F-CTF-3 4,4′-(benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4,7-diyl)dibenzaldehyde (BTDD) Phenylamine (PA) 11.7 Fluorescence Quenching

Luminescent Metal-Organic Frameworks (MOFs) Incorporating Benzo[c]mdpi.comrsc.orgmdpi.comthiadiazole-Based Linkers

Luminescent Metal-Organic Frameworks (LMOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The incorporation of benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-based linkers is a key strategy for creating LMOFs with tailored photoluminescent properties for chemical sensing. mdpi.comrsc.org

A prominent example is a highly luminescent Zr(IV)-based MOF, [Zr₆O₄(OH)₄(BTDB)₆], which uses the π-conjugated linker 4,4′-(benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB). mdpi.com This MOF exhibits a strong emission band centered at 510 nm and functions as a fluorescent sensor. mdpi.com It can detect amines in ultra-low traces in aqueous solutions through a "turn-on" fluorescence mechanism, where the emission intensity is enhanced in the presence of the analyte. mdpi.com This effect is driven by hydrogen bonding between the linker and the amine, which suppresses non-radiative decay pathways. mdpi.com

The versatility of this linker is further shown in a Eu³⁺-based MOF, JXUST-11, which also utilizes the H₂BTDB ligand. acs.org JXUST-11 acts as a turn-on luminescent sensor specifically for Al³⁺ and Ga³⁺ ions. acs.org By changing the metal center and the functional groups on the benzothiadiazole core, a wide array of LMOFs with diverse sensing capabilities can be developed. For instance, a Cadmium(II)-based MOF using 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole as a linker shows bright luminescence with a quantum yield of 20% and can sense gossypol (B191359) through luminescence quenching. mdpi.com The ability to create an "emission library" by modifying donor and acceptor groups within the linkers allows for fine-tuning of emission wavelengths, a critical aspect for developing advanced sensors. rsc.org

Table 2: Examples of LMOFs with Benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-Based Linkers

MOF Designation Metal Center Linker Target Analyte Sensing Mechanism Emission Max (nm)
[Zr₆O₄(OH)₄(BTDB)₆] Zr(IV) 4,4′-(benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) Nicotine, Aniline Fluorescence Enhancement 515
JXUST-11 Eu(III) 4,4′-(benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) Al³⁺, Ga³⁺ Fluorescence Enhancement N/A
HIAM-3004 Zn(II) 4,7-di(1H-pyrazol-4-yl)benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole (DPBT) N/A Tunable Emission 585

Donor-Acceptor Oligomeric Semiconductors

The intrinsic electron-accepting nature of the benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole unit makes it a critical component in donor-acceptor (D-A) type organic semiconductors. nih.govnih.gov These materials are of great interest for applications in organic field-effect transistors (OFETs) and organic solar cells due to their tunable electronic properties and potential for solution processability. nih.govresearchgate.net

Research into p-type D-A semiconducting small molecules has explored the effect of molecular structure on performance. nih.gov In one study, two oligomers were synthesized using 4H-thieno[3,2-b]pyrrole as the donor and benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole as the acceptor. nih.gov The key difference between the two molecules, TP-BT4T-TP and TP-BT2TT-TP, was the spacer group connecting the donor and acceptor units, which altered the curvature of the molecular backbone. nih.gov

The more curved molecule, TP-BT4T-TP, exhibited significantly better performance in a bottom-contact, bottom-gate OFET device, with a charge carrier mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹. In contrast, the more linear analogue, TP-BT2TT-TP, showed a much lower mobility of 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov This difference was attributed to more significant thermally induced crystallinity in the curved molecule, highlighting how subtle changes in molecular geometry can have a profound impact on the charge transport properties of the resulting semiconductor. nih.gov

Table 3: Performance of Benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-Based Oligomeric Semiconductors

Molecule Name Architecture Key Structural Feature Application Charge Carrier Mobility (cm² V⁻¹ s⁻¹)
TP-BT4T-TP Donor-Acceptor Curved Backbone OFET 2.59 × 10⁻²

Push-Pull Fluorophores for Optical Applications

Push-pull fluorophores, which consist of an electron-donating (push) group and an electron-accepting (pull) group linked by a π-conjugated system, are essential for various optical applications. acs.org The benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole moiety serves as an excellent electron acceptor in these systems. When combined with a cyano (-CN) group, it can form powerful acceptor units in donor-acceptor-acceptor (D-A-A) configurations. mdpi.com

A specific derivative, (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4-carbonitrile, exemplifies this design. mdpi.com In this molecule, the diphenylamino group acts as the electron donor, while the benzothiadiazole serves as the internal acceptor and the 4-carbonitrile group functions as an anchor acceptor. mdpi.com Such D-A-A structures are investigated for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com

The optical properties of these push-pull systems can be finely tuned by modifying the donor and acceptor components. nih.govacs.org This tuning allows for the development of fluorophores with specific characteristics, such as red-shifted emission wavelengths and high sensitivity to solvent polarity and hydrogen bonding. acs.org This sensitivity makes them suitable for "turn-on" fluorescence probes and other advanced sensing applications. acs.orgscilit.com A library of 4,7-diarylbenzo[c] mdpi.comrsc.orgmdpi.comthiadiazoles has been synthesized to systematically study how varying the donor group modifies the optoelectronic and photophysical properties of the resulting fluorophores. rsc.orgresearchgate.net

Table 4: Properties of Benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-Based Push-Pull Fluorophores

Compound Name Architecture Key Groups Potential Application
(E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comrsc.orgmdpi.comthiadiazole-4-carbonitrile D-A-A Donor: Diphenylamino, Acceptors: Benzothiadiazole, Carbonitrile OLEDs, DSSCs
4,7-Diarylbenzo[c] mdpi.comrsc.orgmdpi.comthiadiazoles D-A-D Donor: Aryl groups, Acceptor: Benzothiadiazole Fluorescent Sensors, Photocatalysts

Derivatization and Structural Modification Strategies of the Benzo C 1 2 3 Thiadiazole 4 Carbonitrile Core

Regioselective Functionalization and Substitution Chemistry for Tailored Properties

The ability to introduce functional groups at specific positions on the benzo[c] mdpi.comresearchgate.netnih.govthiadiazole ring is critical for controlling molecular architecture and properties. Research has established several methods for the regioselective functionalization of the BTD scaffold, allowing for the synthesis of unsymmetrically substituted derivatives that would otherwise be difficult to access. nih.govsci-hub.se

One effective strategy involves directed organometallic chemistry. The BTD core can be readily magnesiated at the C4 position using a TMP2Mg·2LiCl base (TMP = 2,2,6,6-tetramethylpiperidide) at low temperatures. sci-hub.se This organometallic intermediate can then undergo various reactions. For instance, subsequent transmetalation with zinc chloride (ZnCl2) facilitates palladium-catalyzed Negishi cross-coupling reactions with a range of aryl halides, providing access to 4-aryl-BTD derivatives in good to excellent yields. sci-hub.se This method also allows for sequential functionalization; after introducing a group at the C4 position, a second metalation can be performed at the C7 position to create 4,7-disubstituted unsymmetrical compounds. sci-hub.se

Another powerful technique is the iridium-catalyzed C–H borylation, which provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.gov These borylated intermediates are highly valuable for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. Furthermore, carboxylate-assisted C–H activation using ruthenium catalysts has shown high regioselectivity for C4-arylation. nih.gov Arynes, generated from precursors like 4,5-diaryliodonium salts, represent another avenue for derivatization, allowing for the addition of functional groups to two adjacent carbons in a single step. nih.gov

These regioselective methods are crucial for creating "push-pull" systems, where electron-donating and electron-withdrawing groups are precisely placed to control the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Regioselective Functionalization Methods for the Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole (BTD) Scaffold
MethodTarget Position(s)Key ReagentsResulting Intermediate/ProductReference
Directed MagnesiationC4, then C7TMP₂Mg·2LiCl, Electrophile (e.g., I₂)4-functionalized or 4,7-difunctionalized BTD sci-hub.se
Negishi Cross-CouplingC4(4-Magnesio-BTD)-ZnCl, Aryl Halide, Pd-catalyst4-Aryl-BTD derivatives sci-hub.se
Ir-Catalyzed C-H BorylationC5 or C4, C6Iridium catalyst, Boron source5-Boryl or 4,6-Diboryl BTD nih.gov
Ru-Catalyzed C-H ArylationC4Ruthenium catalyst, Bromoarene4-Aryl BTD nih.gov

Design and Synthesis of Extended π-Conjugated Systems (e.g., Styryl Derivatives)

Extending the π-conjugation of the benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4-carbonitrile core is a common strategy to red-shift its absorption and emission spectra, making it suitable for near-infrared (NIR) applications. mdpi.com Styryl derivatives, which incorporate a vinyl linkage between the BTD core and another aromatic system, are a prominent example of this approach.

A key synthetic route to these compounds involves the cyanation of a halogenated precursor. For example, (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4-carbonitrile is synthesized from its bromo-analogue, (E)-4-(2-(7-bromobenzo[c] mdpi.comresearchgate.netnih.govthiadiazol-4-yl)vinyl)-N,N-diphenylaniline. mdpi.comresearchgate.net The substitution of the bromine atom with a cyano group can be achieved using various cyanating agents. Studies have shown that while copper(I) cyanide can effect this transformation, the yield is often moderate. mdpi.com A more efficient method utilizes zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120 °C). mdpi.comresearchgate.net This palladium-catalyzed cyanation reaction can significantly increase the yield of the desired carbonitrile product to as high as 87%. mdpi.com

Table 2: Synthesis of (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4-carbonitrile via Cyanation
Cyanating AgentCatalystSolventTemperature (°C)Yield (%)Reference
CuCNNoneDMF12040 mdpi.com
Zn(CN)₂Pd(PPh₃)₄NMP8020 researchgate.net
Zn(CN)₂Pd(PPh₃)₄NMP12087 mdpi.comresearchgate.net

Impact of External Donor and Acceptor Unit Modifications on Electronic and Optoelectronic Performance

The electronic and optoelectronic properties of molecules based on the benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4-carbonitrile core are highly tunable by attaching external electron-donor and electron-acceptor units. This modular design allows for precise control over the frontier molecular orbital (HOMO and LUMO) energy levels, the HOMO-LUMO gap, and the intramolecular charge transfer (ICT) from the donor to the acceptor. researchgate.netrsc.org

Modifying the donor unit has a significant impact. Increasing the electron-donating strength of the donor group, for instance by introducing methoxy (B1213986) (-OCH3) groups, typically raises the HOMO energy level. researchgate.net This leads to a smaller band gap and enhanced ICT, which is beneficial for applications in organic photovoltaics. researchgate.net The nature of the π-bridge connecting the donor and acceptor moieties also plays a critical role. Extending the π-conjugation of the bridge, for example by replacing a benzene (B151609) ring with thiophene (B33073) units, can enhance ICT properties and lead to a bathochromic (red) shift in the absorption spectrum. mdpi.com

Similarly, modifying the acceptor unit strength affects the LUMO energy level. Increasing the acceptor strength results in a more pronounced decrease in the LUMO level. researchgate.net This principle is used in the design of A-DA'D-A type small molecule acceptors, where a central BTD-fused core is flanked by donor and terminal acceptor units. researchgate.net Judiciously pairing BTD-based polymer donors with non-fullerene acceptors that have complementary absorption spectra and appropriate energy level offsets is crucial for achieving high power conversion efficiencies (PCEs) in polymer solar cells, with values up to 12.33% being reported. nih.gov The optical spectra of these donor-acceptor dyes are dominated by low-energy charge-transfer states, which can be modulated by altering the donor energy, the torsion angle between the donor and acceptor, or by incorporating an insulating bridge. nih.govresearchgate.net

Table 3: Effect of Donor/Acceptor Modification on Electronic Properties of BTD-based Systems
ModificationSystem TypeEffectObserved Property ChangeReference
Introduction of -OCH₃ on donorConjugated PolymerIncreases electron-donating strengthRaises HOMO level, decreases band gap researchgate.net
Increasing acceptor strengthConjugated PolymerIncreases electron-withdrawing strengthLowers LUMO level researchgate.net
Varying donor unitD-A DyeModulates donor energy and torsion anglePerturbation of charge-transfer excitation energy up to ~2000 cm⁻¹ nih.govresearchgate.net
Pairing with non-fullerene acceptorPolymer Solar CellAchieves complementary absorption and matched energy levelsPCEs up to 12.33% nih.gov
Extending π-bridge with thiopheneA-D-A DyeEnhances electron-donating ability of the bridgeRaises HOMO energy level, reduces band gap mdpi.com

Heteroatom Substitution Effects (e.g., Sulfur, Oxygen, Selenium) on Molecular and Electronic Structure

Substituting the heteroatoms within the BTD scaffold or its appended functional groups provides another powerful tool for tuning the molecular and electronic structure. Replacing the sulfur atom of the thiadiazole ring with other chalcogens like selenium or tellurium systematically alters the material's properties. In donor-acceptor-donor molecules, moving from benzothiophene (B83047) to benzoselenophene and then to benzotellurophene as the donor moiety results in a progressive red-shift in the absorption and external quantum efficiency maxima. rsc.org This is attributed to the different electron-donating abilities and atomic sizes of the heteroatoms, which influence the frontier orbital energies and the band gap. A similar effect is seen when the BTD acceptor is replaced with its selenium analogue, benzoselenadiazole, which can be used to design novel dyes. mdpi.com

Oxidation of the sulfur atom in the 1,2,5-thiadiazole (B1195012) ring to form a 1,2,5-thiadiazole 1,1-dioxide dramatically changes its electronic character. nih.gov The sulfonyl (>SO₂) group is an extremely strong electron-withdrawing group. This modification significantly lowers the LUMO energy of the molecule, making it a much stronger electron acceptor. nih.gov This enhanced electron affinity facilitates the formation of stable radical anions and even dianions upon reduction. Furthermore, the nature of the intermolecular interactions changes: the "soft" sulfur atom in thiadiazole, which can coordinate to soft metal ions, is replaced by "hard" oxygen atoms in the dioxide derivative, which prefer to interact with hard metal ions and readily form hydrogen bonds. nih.gov

The introduction of heteroatoms can also occur in fused-ring systems. For instance, benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netnih.govthiadiazole) is an isomer of the more common benzo[1,2-c:4,5-c′]bis mdpi.comresearchgate.netnih.govthiadiazole (BBT) and possesses strong electron-accepting properties, making it a useful building block for optoelectronic materials. mdpi.comnih.gov

Table 4: Effects of Heteroatom Substitution on BTD and Related Systems
Substitution TypeOriginal MoietyNew MoietyImpact on PropertiesReference
Chalcogen exchange in donorBenzothiophene (S)Benzoselenophene (Se) / Benzotellurophene (Te)Red-shifts in absorption and EQE maxima rsc.org
Chalcogen exchange in acceptorBenzo[c] mdpi.comresearchgate.netnih.govthiadiazole (S)Benzo[c] mdpi.comresearchgate.netnih.govselenadiazole (Se)Alters electronic properties for dye design mdpi.com
Sulfur oxidation in acceptor1,2,5-Thiadiazole (-S-)1,2,5-Thiadiazole 1,1-dioxide (-SO₂-)Strongly enhanced electron-accepting character; lowered LUMO nih.gov
Isomeric changeBenzo[1,2-c:4,5-c']bis mdpi.comresearchgate.netnih.govthiadiazoleBenzo[1,2-d:4,5-d']bis( mdpi.comresearchgate.netnih.govthiadiazole)Creates new electron-withdrawing building block mdpi.comnih.gov

Integration into Complex Polymeric and Framework Structures (e.g., Host-Guest Organic Frameworks, HOFs)

Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4-carbonitrile and its derivatives are excellent building blocks for constructing larger, functional architectures such as polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). nih.govrsc.org These extended structures leverage the inherent electronic properties of the BTD unit to create materials with applications in catalysis, sensing, and energy.

BTD derivatives functionalized with reactive groups like aldehydes or carboxylic acids are particularly useful as linkers or ligands. For example, 4,4'-(Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzaldehyde serves as an electron-deficient building block for creating highly stable and porous COFs. ossila.com When this linker is used to construct a covalent triazine framework, the resulting material (F-CTF-3) exhibits high fluorescence and porosity. The electron-deficient nature of the BTD units within the pores makes it an ideal platform for sensing electron-rich aromatic amines with very low detection limits. ossila.com Such BTD-based COFs have also shown significant promise as platforms for visible-light-driven hydrogen evolution reactions. ossila.com

Similarly, the dicarboxylic acid analogue, 4,4′-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzoic acid, has been used to synthesize a highly luminescent zirconium-based MOF. mdpi.com This framework material demonstrates selective sensing of nitroaromatic explosives and can detect amines in trace amounts through a "turn-on" fluorescence mechanism. This sensing capability is driven by specific host-guest interactions, such as hydrogen bonding between the amine guest and the nitrogen atoms of the BTD linker within the framework. mdpi.com The design of these porous materials relies on understanding the noncovalent interactions between the framework (host) and the target molecule (guest), where the interaction energy is a key descriptor of the material's performance. chemrxiv.org

Table 5: Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole Derivatives in Framework Structures
BTD Building BlockFramework TypeResulting MaterialApplicationReference
4,4'-(Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzaldehydeCovalent Triazine Framework (CTF)F-CTF-3Fluorescent sensing of arylamines ossila.com
4,4'-(Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzaldehydeCovalent Organic Framework (COF)BT-TAPT-COFVisible-light driven hydrogen evolution ossila.com
4,4′-(Benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzoic acidMetal-Organic Framework (MOF)[Zr₆O₄(OH)₄(BTDB)₆]∞Sensing of nitroaromatics and amines mdpi.com

Conclusion and Future Research Directions

Synthesis and Optoelectronic Utility of Benzo[c]mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile: A Synopsis

The primary route for synthesizing Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile and its derivatives involves the cyanation of a corresponding bromo-substituted benzothiadiazole precursor. mdpi.comresearchgate.netresearchgate.netmdpi.com This transformation is typically achieved with high efficiency using a palladium-catalyzed cross-coupling reaction. For instance, the reaction of a bromo-derivative with zinc cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a high-boiling solvent like N-methylpyrrolidone (NMP) has proven to be an effective method. mdpi.comresearchgate.net

The introduction of the cyano group significantly influences the electronic properties of the benzothiadiazole core, enhancing its electron-accepting nature. This characteristic is pivotal for its application in optoelectronic devices. Donor-acceptor-donor (D-A-A) structures incorporating the 4-cyano-2,1,3-benzothiadiazole unit as an acceptor have been investigated for their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netresearchgate.net The strong electron-withdrawing capability of this moiety can lead to materials with n-type semiconductor behavior, a crucial aspect for the development of complementary logic circuits and other advanced electronic components. rsc.orgrsc.org Furthermore, derivatives of Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile have shown potential as near-infrared (NIR) emitters, a property highly sought after for applications in NIR OLEDs and as infrared luminophors. mdpi.comresearchgate.net

Emerging Methodologies in Synthetic Chemistry and Advanced Characterization Techniques

Modern synthetic methodologies are continuously being refined to improve the efficiency and selectivity of reactions involving benzothiadiazole scaffolds. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the preparation of benzothiadiazole derivatives. researchgate.net Direct C-H arylation is another emerging technique that offers a more atom-economical approach to creating complex molecules by avoiding the pre-functionalization of starting materials. nih.gov

The characterization of Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile and its derivatives relies on a suite of standard and advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are fundamental for confirming the molecular structure, with the characteristic cyano group stretch appearing in the IR spectrum. mdpi.comresearchgate.netmdpi.com High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition. mdpi.comresearchgate.netmdpi.com

For a deeper understanding of the material's properties, advanced characterization techniques are indispensable. Cyclic voltammetry is used to investigate the electrochemical properties and determine the energy levels (HOMO/LUMO) of these compounds, which is crucial for designing efficient optoelectronic devices. rsc.org Spectroscopic techniques such as UV-Vis absorption and photoluminescence spectroscopy provide insights into the optical properties, including the band gap and emission characteristics. mdpi.comresearchgate.net Computational studies, particularly those employing Density Functional Theory (DFT), are increasingly used to complement experimental data, offering predictions of molecular geometry, electronic structure, and optical spectra. researchgate.netnih.govfigshare.com

Opportunities for Rational Design of Novel Functional Materials with Enhanced Performance

The strong electron-accepting nature of the Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile core makes it an excellent building block for the rational design of novel functional materials. nih.gov By strategically combining this acceptor unit with various electron-donating moieties, researchers can fine-tune the optoelectronic properties of the resulting materials to meet the specific demands of a particular application. rsc.org

This "donor-acceptor" design principle allows for the manipulation of key parameters such as the intramolecular charge transfer (ICT) characteristics, which in turn influence the absorption and emission wavelengths, fluorescence quantum yields, and charge transport properties of the material. rsc.org For instance, the development of polymers incorporating cyano-substituted benzothiadiazole has demonstrated a shift from p-type to n-type charge transport, highlighting the power of this approach in creating materials with specific electronic functionalities. rsc.orgrsc.org

The ability to systematically modify the chemical structure provides a clear pathway for enhancing material performance. This includes improving the efficiency and stability of organic solar cells, tuning the emission color and brightness of OLEDs, and developing new materials for applications in organic field-effect transistors (OFETs) and other electronic devices. wikipedia.orgnih.govresearchgate.net The modularity of the donor-acceptor approach, centered around the Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile acceptor, opens up a vast chemical space for the discovery of next-generation organic electronic materials.

Interdisciplinary Research Prospects and Potential for Translational Applications

The unique properties of Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile and its derivatives position them at the intersection of several scientific disciplines, offering exciting prospects for interdisciplinary research and translational applications.

In the realm of materials science and electronics , the potential for creating high-performance n-type and ambipolar semiconductors could lead to the development of more efficient and complex organic electronic circuits, including complementary metal-oxide-semiconductor (CMOS)-like logic gates. rsc.orgrsc.org Their application in OLEDs, particularly in the near-infrared spectrum, is of significant interest for telecommunications, night-vision displays, and biomedical imaging. mdpi.comresearchgate.net

In the field of photocatalysis , donor-acceptor systems based on the benzothiadiazole motif are being explored as visible-light organophotocatalysts for promoting chemical reactions. rsc.org This opens up avenues for green chemistry applications, utilizing light as a clean and renewable energy source to drive chemical transformations.

Furthermore, the benzothiadiazole scaffold has been investigated for its biological activity. Derivatives have been designed as inhibitors for specific enzymes, suggesting potential applications in medicinal chemistry and drug discovery . nih.gov The development of fluorescent probes based on this core structure could also lead to new tools for bioimaging and diagnostics. wikipedia.org

The convergence of these research areas underscores the versatility of Benzo[c] mdpi.comresearchgate.netrsc.orgthiadiazole-4-carbonitrile. Future research will likely focus on leveraging these interdisciplinary opportunities to translate the fundamental understanding of this compound into tangible technological advancements and solutions for a range of scientific and societal challenges.

Q & A

Q. What are the common synthetic routes for Benzo[c][1,2,5]thiadiazole-4-carbonitrile?

Methodological Answer: The synthesis of this compound derivatives often involves functionalizing the benzothiadiazole core. A representative approach includes:

  • Substitution Reactions : Reacting halogenated benzothiadiazole precursors (e.g., 4-bromo derivatives) with cyanide sources under palladium catalysis. For example, coupling 4-bromo-benzo[c][1,2,5]thiadiazole with copper(I) cyanide in DMF at elevated temperatures (~120°C) .
  • Cyano Group Introduction : Direct nitration followed by reduction and cyanation, though this requires careful optimization to avoid over-oxidation.

Table 1: Example Synthetic Routes and Yields

PrecursorReagents/ConditionsYield (%)Reference
4-Bromo-BTD derivativeCuCN, Pd(PPh₃)₄, DMF, 120°C65–75
Nitro-BTD intermediateNaNO₂/HCl, then KCN50–60

Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side reactions. Purify using column chromatography (silica gel, hexane/EtOAc).

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Characterization relies on multimodal spectroscopy and mass spectrometry:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm cyano group integration .
  • FT-IR : Detect C≡N stretching vibrations (~2200 cm⁻¹) and S-N bonds (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₃N₃S: m/z calc. 178.9974) .
  • UV-Vis/PL Spectroscopy : Determine optoelectronic properties (e.g., λₐₛ ~350–550 nm; λₑₘ ~600–700 nm) .

Best Practices : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR. For HRMS, electrospray ionization (ESI) is preferred for polar derivatives.

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer: Critical properties include:

  • Stability : Air-stable as a solid but light-sensitive in solution. Store under inert gas (N₂/Ar) at 4°C .
  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .
  • Thermal Properties : Decomposes above 300°C; melting point varies by derivative (e.g., 327°C for dicarboxylic acid analogs) .

Q. How is this compound optimized for near-infrared (NIR) emission in organic electroluminescent devices?

Methodological Answer: The compound’s rigid, electron-deficient benzothiadiazole core enhances intramolecular charge transfer (ICT) for NIR emission. Key strategies include:

  • Donor-Acceptor Design : Pair with strong donors (e.g., triphenylamine) to redshift emission. For example, M31 (7-(4-(di-p-tolylamino)phenyl-BTD-4-carbonitrile) emits at 692 nm with a photoluminescence quantum yield (PLQY) of 86% in solution .
  • Doping in Host Matrices : Optimize doping concentrations (e.g., 15% in CBP matrix) to balance efficiency and aggregation. Achieves external quantum efficiency (EQE) of 3.8% in OLEDs .

Table 2: Optoelectronic Performance of M31

ParameterValueConditions
PLQY (Solution)86%CH₂Cl₂, RT
PLQY (Film)71%15% doped in CBP
EQE (OLED)3.8%λₑₘ = 692 nm

Challenges : Mitigate aggregation-caused quenching via steric hindrance (e.g., branched alkyl side chains).

Q. What role does this compound play in enhancing the efficiency of bulk heterojunction (BHJ) solar cells?

Methodological Answer: As an electron-accepting unit, it improves charge separation and transport:

  • Bandgap Engineering : Lowers LUMO (-3.8 eV) to facilitate electron transfer to fullerene acceptors (e.g., PCBM) .
  • Ternary Blends : Incorporate as a secondary acceptor (e.g., with PTB7-Th:PC₇₁BM) to broaden absorption. Achieves PCE up to 7.4% in PTB7-based cells .

Q. Optimization Steps :

Blend Ratio : Test 1:1.2–1:1.5 (donor:acceptor) via spin-coating.

Annealing : Thermal annealing at 100°C for 10 min enhances crystallinity.

Data Contradictions : Some studies report reduced Voc with higher BTD content; balance donor-acceptor miscibility .

Q. What methodological approaches are employed to evaluate this compound's biological activity against protein tyrosine phosphatases?

Methodological Answer: Biological screening involves:

  • Enzyme Inhibition Assays : Measure IC₅₀ against SHP2/PTP1B using pNPP (para-nitrophenyl phosphate) as substrate. Compound 14 (BTD derivative) shows IC₅₀ = 26.22 μM against SHP2 .
  • Molecular Docking : Simulate binding to SHP2’s allosteric site (PDB: 5EHR) using AutoDock Vina. Key interactions include H-bonding with Arg465 and π-π stacking with Phe113 .
  • Cellular Assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa) and evaluate hypoxia inhibition via HIF-1α downregulation .

Table 3: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (μM)Mechanism
14SHP226.22Allosteric inhibition
MTDZAChE12.4Competitive inhibition
22HIF-1α15.8Hypoxia pathway suppression

Advanced Tip : Use CRISPR-edited cell lines to validate target specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.